2-(3-(2-Nitro-ethyl)-phenyl)-pyridine
Description
2-(3-(2-Nitro-ethyl)-phenyl)-pyridine is a pyridine derivative featuring a nitroethyl-substituted phenyl ring attached to the pyridine core. The nitro group (-NO₂) and ethyl linker influence electronic distribution, solubility, and reactivity, making it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-[3-(2-nitroethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8,10H,7,9H2 |
InChI Key |
IOAXKFPHKFWAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Pyridine derivatives vary widely based on substituents. Key analogs include:
Key Observations :
- Nitro vs. Chloro Substituents : Nitro groups increase molecular weight and polarity compared to chloro substituents, leading to higher melting points (e.g., 288–292°C for nitro derivatives vs. 268–287°C for chloro analogs) .
- Electron-Withdrawing Effects: The -NO₂ group enhances electrophilic substitution resistance but may improve binding in biological targets due to strong electron-withdrawing effects .
Physicochemical Properties
Melting Points and Solubility
- Nitro Derivatives: Higher melting points (e.g., 288–292°C) due to dipole-dipole interactions and hydrogen bonding from the -NO₂ group .
- Chloro/Methyl Derivatives : Lower melting points (e.g., 268–287°C) attributed to weaker van der Waals forces .
- Trifluoromethyl Derivatives : Lower molecular weights (e.g., 379.83) and solubility influenced by hydrophobic -CF₃ groups .
Spectroscopic Data
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